molecular formula C13H14N4O3 B213746 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide

Cat. No. B213746
M. Wt: 274.28 g/mol
InChI Key: QDOJMFPATKMARA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide, also known as ANPA, is a synthetic compound that has gained attention in the scientific community for its potential application in research. ANPA is a new chemical entity that has been synthesized through a multistep process.

Mechanism of Action

2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide acts as a positive modulator of GABAA receptors, which are the major inhibitory neurotransmitter receptors in the brain. 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide binds to a specific site on the receptor and enhances its activity, leading to an increase in the inhibitory tone of the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and physiological effects:
2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects. 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide enhances the activity of GABAA receptors, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and anxiolytic and sedative effects. 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has also been shown to have anticonvulsant properties, which further highlights its potential application in neuroscience research.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is its specificity for GABAA receptors. This makes it a valuable tool for studying the mechanisms of neuronal excitability and synaptic transmission. However, 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has some limitations for lab experiments. 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has a short half-life, which makes it difficult to study its long-term effects. Additionally, 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has poor solubility in water, which limits its use in in vitro experiments.

Future Directions

2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has potential applications in a variety of fields, including neuroscience, pharmacology, and drug discovery. Future research could focus on the development of analogs of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide with improved solubility and pharmacokinetic properties. Additionally, further studies could investigate the long-term effects of 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide on neuronal excitability and synaptic transmission. Finally, 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide could be used as a lead compound for the development of novel drugs for the treatment of neurological disorders.

Synthesis Methods

2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide is synthesized through a multistep process that involves the reaction of 4-nitro-1H-pyrazole with N-(1-phenylethyl)acetamide. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product. The purity of the product is determined through various analytical techniques, such as NMR and HPLC.

Scientific Research Applications

2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has potential applications in scientific research, particularly in the field of neuroscience. 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide has been shown to modulate the activity of certain ion channels in the brain, which are involved in the regulation of neuronal excitability. This makes 2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide a valuable tool for studying the mechanisms of neuronal excitability and synaptic transmission.

properties

Product Name

2-(4-nitro-1H-pyrazol-1-yl)-N-(1-phenylethyl)acetamide

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-(1-phenylethyl)acetamide

InChI

InChI=1S/C13H14N4O3/c1-10(11-5-3-2-4-6-11)15-13(18)9-16-8-12(7-14-16)17(19)20/h2-8,10H,9H2,1H3,(H,15,18)

InChI Key

QDOJMFPATKMARA-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CN2C=C(C=N2)[N+](=O)[O-]

Origin of Product

United States

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